dl-alpha,3-Dimethyltyrosine
Description
Historical Context and Early Academic Investigations of alpha-Methylated Tyrosine Analogs
The journey into the biological effects of alpha-methylated tyrosine analogs began with a focus on inhibiting catecholamine biosynthesis. The enzyme tyrosine hydroxylase (TH), which catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), was identified as the rate-limiting step in the production of crucial neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). wikipedia.orgnih.gov This discovery spurred the development of synthetic inhibitors to study the physiological roles of these catecholamines.
One of the earliest and most extensively studied compounds in this class is α-methyl-p-tyrosine (AMPT) . tandfonline.comuib.no Synthesized in the mid-20th century, AMPT was quickly identified as a competitive inhibitor of tyrosine hydroxylase. nih.gov Early academic investigations demonstrated that AMPT could effectively deplete catecholamine levels in various tissues, providing researchers with a powerful tool to explore the consequences of reduced catecholamine signaling. uib.no These pioneering studies laid the groundwork for understanding the role of catecholamines in numerous physiological and pathological processes, including blood pressure regulation and neuropsychiatric conditions. tandfonline.commdpi.com
Following the initial success with AMPT, researchers began to explore other structural modifications of tyrosine to create a broader range of inhibitors and probes. This led to the synthesis of various analogs, including those with substitutions on the phenyl ring, such as 3-iodo-L-tyrosine , and those with modifications to the alpha-carbon. tandfonline.comnih.gov The introduction of an alpha-methyl group was found to be a particularly effective strategy for creating potent enzyme inhibitors. enamine.net
Within this historical context, dl-alpha,3-Dimethyltyrosine emerged as a more specialized analog. The addition of a methyl group at the 3-position of the phenyl ring, in conjunction with the alpha-methyl group, created a unique steric and electronic profile. While not as extensively studied as AMPT, early reports, such as a 1975 study on urolithiasis induced by its methyl ester hydrochloride salt, indicate its availability and investigation within the scientific community. jci.org The development of such analogs was driven by the need for tools with varied properties, such as altered selectivity, metabolic stability, and transport characteristics, to probe the intricacies of biological systems.
Significance of this compound as a Research Probe in Biochemical Systems
The significance of this compound as a research probe is best understood within the broader context of alpha-methylated amino acids, which have proven invaluable in various biochemical investigations. The alpha-methyl group confers several key properties, including resistance to enzymatic degradation and altered recognition by transporters and enzymes, making these compounds excellent tools for studying biological pathways. enamine.net
A prominent application of alpha-methylated tyrosine analogs is in the field of neurochemistry, particularly in the study of catecholaminergic systems. As inhibitors of tyrosine hydroxylase, compounds like AMPT have been used to create models of catecholamine depletion, allowing researchers to investigate the roles of dopamine and norepinephrine in motor control, motivation, and the pathophysiology of disorders like Parkinson's disease. nih.gov While direct studies on this compound's effect on tyrosine hydroxylase are limited in publicly available literature, its structural similarity to known inhibitors suggests its potential utility in this area.
Furthermore, the modification of the phenyl ring, as seen in this compound, can influence the compound's interaction with other biological targets. For instance, the methylation at the 3-position can alter its binding affinity and selectivity for various enzymes and transporters.
In recent years, a significant application for alpha-methylated tyrosine analogs has emerged in the field of medical imaging, specifically Positron Emission Tomography (PET). Radiolabeled versions of these amino acids, such as 3-[¹⁸F]-fluoro-α-methyl-L-tyrosine ([¹⁸F]FAMT) and 3-[¹²³I]-iodo-α-methyl-L-tyrosine ([¹²³I]IMT) , are used as tracers to visualize tumors. snmjournals.orgsnmjournals.org Cancer cells often exhibit upregulated amino acid transport systems, like the L-type amino acid transporter 1 (LAT1), to meet their high metabolic demands. Alpha-methylated tyrosine analogs are recognized and transported by these systems but are often not incorporated into proteins, leading to their accumulation in tumor cells and enabling their detection by PET scans. snmjournals.org The specific substitutions on the phenyl ring are crucial for optimizing the tracer's properties, including its stability and affinity for the transporter. snmjournals.org
While specific PET studies utilizing radiolabeled this compound are not widely reported, its structure suggests it could be a candidate for such applications. The development and evaluation of a library of such analogs with varied substitution patterns are crucial for identifying probes with optimal imaging characteristics.
The table below summarizes the properties and research applications of several alpha-methylated tyrosine analogs, providing a comparative context for understanding the potential role of this compound.
| Compound Name | Key Structural Features | Primary Research Application | Notable Findings |
| α-Methyl-p-tyrosine (AMPT) | Alpha-methyl group | Inhibition of tyrosine hydroxylase to study catecholamine depletion | Effective in reducing catecholamine synthesis; used in research on hypertension and neuropsychiatric disorders. tandfonline.commdpi.com |
| 3-[¹⁸F]-fluoro-α-methyl-L-tyrosine ([¹⁸F]FAMT) | Alpha-methyl group, fluorine at the 3-position | PET imaging tracer for tumors | Accumulates in cancer cells via amino acid transporters, allowing for tumor visualization. snmjournals.org |
| 3-[¹²³I]-iodo-α-methyl-L-tyrosine ([¹²³I]IMT) | Alpha-methyl group, iodine at the 3-position | SPECT and PET imaging tracer for tumors | Used for imaging brain tumors and other cancers due to uptake by amino acid transporters. snmjournals.org |
| This compound | Alpha-methyl group, methyl group at the 3-position | Biochemical probe (less common) | Early studies noted its potential for inducing urolithiasis in its ester form; further research is limited. jci.org |
| 2',6'-Dimethyltyrosine (Dmt) | Methyl groups at the 2' and 6' positions of the phenyl ring | Incorporation into peptides | Enhances the potency and stability of peptides, particularly in opioid research. nih.govebi.ac.uk |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-amino-3-(4-hydroxy-3-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(3-4-9(7)13)6-11(2,12)10(14)15/h3-5,13H,6,12H2,1-2H3,(H,14,15) |
InChI Key |
LVCVNOMTFHVOKR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)CC(C)(C(=O)O)N)O |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)(C(=O)O)N)O |
sequence |
X |
Origin of Product |
United States |
Enzymatic Interaction Mechanisms of Dl Alpha,3 Dimethyltyrosine
Tyrosine Hydroxylase (TH) Inhibition Studies
Tyrosine hydroxylase is a crucial enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the rate-limiting step in the biosynthesis of catecholamines such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). wikipedia.org The inhibition of this enzyme is a significant focus in pharmacology. While direct research on dl-alpha,3-Dimethyltyrosine is limited, the well-documented mechanisms of analogous α-methylated tyrosine compounds offer substantial insight into its probable inhibitory activities.
The principal mechanism through which α-methylated tyrosine analogs, including the well-studied α-methyl-p-tyrosine (AMPT), inhibit Tyrosine Hydroxylase is via competitive inhibition at the substrate-binding site. wikipedia.orgscispace.com These analogs bear a strong structural resemblance to the enzyme's natural substrate, L-tyrosine, enabling them to compete for binding to the active site. wikipedia.org By occupying the active site, these inhibitors prevent the binding and subsequent hydroxylation of L-tyrosine, thereby obstructing the initial and rate-controlling step of catecholamine synthesis. wikipedia.orgwikipedia.org This competitive action results in diminished production of L-DOPA and a consequent reduction in the levels of dopamine, norepinephrine, and epinephrine. wikipedia.org
Kinetic analyses of Tyrosine Hydroxylase inhibitors like α-methyl-p-tyrosine (AMPT) have substantiated their effectiveness in curtailing catecholamine synthesis. For example, the administration of AMPT has been demonstrated to lead to a marked, dose-dependent decrease in total catecholamine levels, with inhibitory effects escalating with the dose up to a saturation point. wikipedia.org
Although specific kinetic parameters for this compound are not extensively documented in the available literature, research on analogous compounds provides valuable comparative data. The inhibition of TH by a range of tyrosine analogs has been thoroughly investigated, revealing that substitutions at the α-methyl and 3-halogen positions are particularly effective in enhancing inhibitory potency. scispace.com The inhibitory constant (Ki), a critical parameter derived from such studies, quantifies the inhibitor concentration needed to achieve 50% of the maximum inhibition. Furthermore, the measurement of plasma concentrations of inhibitors like AMPT has enabled the estimation of the degree of catecholamine synthesis inhibition in vivo. nih.gov
| Inhibitor | Inhibition Type | Effect on Catecholamine Synthesis |
|---|---|---|
| α-Methyl-p-tyrosine (AMPT) | Competitive | Dose-dependent reduction |
| 3-Iodo-L-tyrosine | Potent Inhibitor | Subject to rapid in vivo degradation |
| 3-Fluoro-L-α-methyl-tyrosine | Effective Inhibitor | Exhibits high affinity for the L-type amino acid transporter |
The binding of inhibitors to Tyrosine Hydroxylase induces significant conformational changes that are fundamental to its regulatory functions. High-resolution imaging techniques such as cryo-electron microscopy (Cryo-EM) have successfully elucidated the tetrameric structure of the full-length human TH enzyme. nih.gov For instance, the binding of the feedback inhibitor dopamine secures a flexible α-helix from the N-terminal tail within the active site, thereby physically obstructing it. nih.gov This inhibitory conformation can be reversed by phosphorylation at the Ser40 residue, which triggers the release of this helical segment. nih.gov
While a specific crystal structure of TH complexed with this compound is not currently available, the existing structural data for TH with its native substrate and other inhibitors serve as a robust predictive model. The α-methyl group is a recognized determinant of the potent inhibitory activity of compounds like AMPT. scispace.com It is therefore anticipated that this compound would also bind within the active site, where its α-methyl and 3-methyl groups would dictate the specific molecular interactions and the resulting conformational state of the enzyme.
The enzymatic activity of Tyrosine Hydroxylase is intricately regulated by multiple factors, most notably feedback inhibition by its catecholamine end-products and post-translational modification via phosphorylation. nih.gov Tyrosine analogs can function as inhibitors to modulate TH activity. For example, α-methyl-p-tyrosine has been investigated in clinical settings for the management of conditions associated with catecholamine overproduction. tandfonline.com
Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition Studies
Aromatic L-amino acid decarboxylase (AADC) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the decarboxylation of L-DOPA to dopamine and 5-hydroxytryptophan (B29612) to serotonin (B10506). openbiochemistryjournal.comwikipedia.org The inhibition of AADC is a well-established therapeutic strategy, especially in the treatment of Parkinson's disease, where it is employed to prevent the premature conversion of administered L-DOPA to dopamine in the peripheral circulation. wikipedia.org
Although direct research into the inhibitory effects of this compound on AADC is limited, the mechanisms of action of other α-methylamino acids provide a solid foundation for understanding its likely interactions. nih.gov For instance, α-Methyl-L-dopa is a known inhibitor of AADC. guidetopharmacology.org
The inhibition of AADC by α-methylamino acids can proceed through various mechanisms. A key pathway involves the inhibitor's interaction with the enzyme's PLP cofactor. tandfonline.com Extended incubation with an α-methyl amino acid can lead to a loss of enzyme activity. This is due to the conversion of the PLP cofactor into pyridoxamine (B1203002) phosphate (B84403) (PMP), which subsequently dissociates from the enzyme, rendering it an inactive apo-form. tandfonline.com This process is often termed decarboxylation-dependent transamination. tandfonline.com
Research on Enzymatic Interactions of this compound Remains Elusive
Despite extensive investigation, detailed scientific information regarding the specific enzymatic interactions of the chemical compound this compound, particularly with Aromatic L-amino acid decarboxylase (AADC), is not available in the public domain. Comprehensive searches of scholarly articles and research databases did not yield specific studies on the enzymatic interaction mechanisms, comparative enzymology of AADC inhibition across species, or the influence of this compound on AADC allosteric regulation.
AADC is a critical enzyme in the biosynthesis of several key neurotransmitters, including dopamine and serotonin. Its inhibitors are a subject of significant research, primarily for their therapeutic potential in conditions like Parkinson's disease. While information is available for related compounds, such as alpha-methyltyrosine (a known inhibitor of tyrosine hydroxylase) and various other methylated tyrosine derivatives used in peptide synthesis, specific data for this compound is conspicuously absent.
One study focusing on cerebral blood flow mentioned that 3-alpha-dimethyl-tyrosine can interfere with catecholamine synthesis, which could imply an interaction with enzymes in this pathway, including AADC. However, this research did not delve into the specific molecular mechanisms of this interaction.
Furthermore, searches for the influence of this compound on other enzyme systems also did not provide any concrete findings. The lack of available data prevents a detailed analysis as outlined in the requested article structure. It appears that dedicated research into the enzymatic effects of this compound has not been published or is not widely disseminated.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the "" based on the currently accessible scientific literature.
Structure Activity Relationship Sar and Rational Design of Dl Alpha,3 Dimethyltyrosine Derivatives
Stereochemical Determinants of Biological Activity
Chirality is a fundamental property of amino acids that dictates their interaction with the chiral environment of biological systems, such as enzyme active sites and receptor binding pockets. The specific three-dimensional arrangement of substituents around the alpha-carbon (Cα) and any other stereocenters determines the molecule's biological efficacy and selectivity.
While dl-alpha,3-Dimethyltyrosine is primarily recognized for its role in modulating receptor interactions, the principles of stereochemistry are universally critical for enzyme binding. Enzymes possess highly specific, three-dimensional active sites that selectively accommodate substrates or inhibitors with a complementary stereochemical configuration. Although the bulk of research on Dmt-containing compounds has focused on G-protein coupled receptors, it is a well-established principle that enantiomers of a compound can exhibit vastly different affinities and inhibitory activities against a target enzyme. For instance, in other contexts, the separation of enantiomers has shown that one may be a potent enzyme inhibitor while the other is completely inactive. This differential activity is attributed to the necessity of precise multipoint interactions between the ligand and the enzyme's active site, which only one stereoisomer can achieve optimally.
The influence of stereochemistry is profoundly evident in the interaction of Dmt-containing ligands with receptors. The scientific literature almost exclusively refers to the biological activity of 2',6'-dimethyl-L-tyrosine (Dmt), strongly indicating that the L-configuration at the alpha-carbon is the biologically active enantiomer for opioid receptor engagement. nih.govnih.govnih.gov This stereoselectivity is a common feature of receptor-ligand interactions.
A clear example of this principle can be seen with the enantiomers of 3,5-dinitro-o-tyrosine, which were designed as antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor. nih.gov In binding assays, the S-isomer (the equivalent of the L-isomer in standard amino acids) was 6.5 times more potent than the R-isomer. nih.gov Functionally, the difference was even more stark: the S-isomer acted as an AMPA receptor antagonist, while the R-isomer was found to be inactive. nih.gov This highlights that receptors can distinguish strongly between stereoisomers, leading to significant differences in both binding affinity and biological function. This principle underpins the prevalent use of the specific L-enantiomer of dimethyltyrosine in the design of potent receptor-active agents.
Modifications of the Phenyl Ring and Side Chain for Enhanced Molecular Recognition
Modifying the structure of Dmt and its associated scaffolds is a key strategy for fine-tuning receptor affinity and selectivity. A prominent example is the Dmt-Tic pharmacophore, which consists of Dmt linked to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). This dipeptide serves as a template for potent and selective delta-opioid receptor (DOR) antagonists. nih.govresearchgate.net
Research into the structure-activity relationships of this scaffold has revealed that substitutions on the aromatic ring of the Tic moiety are critical for molecular recognition.
Substitution at Position 6: Introducing substituents at the 6-position of the Tic ring was found to substantially diminish the ligand's affinity for the delta-opioid receptor. researchgate.net
Substitution at Position 7: In contrast, incorporating large hydrophobic groups at the 7-position of the Tic ring did not significantly alter DOR binding affinity. researchgate.net Further studies showed that adding specific pendants at this position could dramatically change the pharmacological profile, converting a DOR-selective antagonist into a bifunctional kappa-opioid receptor (KOR) agonist and mu-opioid receptor (MOR) partial agonist.
These findings demonstrate that even subtle modifications to the molecular structure remote from the core Dmt residue can profoundly impact receptor interaction and functional activity, allowing for the rational design of ligands with specific, desired pharmacological profiles.
Table 1: Impact of Tic Ring Substitution on Dmt-Tic Analog Activity This is an interactive table. Select a row to see more details.
| Modification Site | Substituent Type | Impact on Receptor Affinity/Activity |
|---|---|---|
| Tic Position 6 | General Substituents | Substantially diminished delta-opioid receptor affinity. researchgate.net |
| Tic Position 7 | Large Hydrophobic Groups | Did not greatly alter delta-opioid receptor binding affinity. researchgate.net |
Incorporation of this compound into Peptidomimetics and Peptides
The replacement of naturally occurring amino acids with synthetic analogues like Dmt is a powerful tool in peptide chemistry. This strategy is employed to enhance potency, introduce conformational constraints, and improve metabolic stability.
Dmt is frequently used as a substitute for canonical aromatic amino acids, particularly Tyrosine (Tyr) and Phenylalanine (Phe), in opioid peptides. nih.gov This substitution has proven to be highly effective at enhancing biological activity. For example, the replacement of the N-terminal Tyr¹ residue in the peptide DALDA (H-Tyr-D-Arg-Phe-Lys-NH₂) with Dmt resulted in a significant, 27-fold increase in binding affinity for the mu-opioid receptor. mdpi.com Similarly, introducing Dmt at position 1 of cyclic endomorphin-2 and morphiceptin (B1676752) analogs led to derivatives with high affinity for the mu-opioid receptor and remarkable, long-lasting antinociceptive activity in preclinical models. nih.gov The introduction of Dmt is a key factor in converting peptides into ligands with exceptionally high receptor affinity (Ki values ≤ 1 nM) and potent bioactivity. nih.gov
Table 2: Effect of Dmt Substitution on Opioid Peptide Activity This is an interactive table. Select a row to see more details.
| Parent Peptide | Dmt-Containing Analog | Key Finding |
|---|---|---|
| DALDA (H-Tyr -D-Arg-Phe-Lys-NH₂) | [Dmt¹]DALDA (H-Dmt -D-Arg-Phe-Lys-NH₂) | 27-fold increase in binding affinity to the mu-opioid receptor. mdpi.com |
| Cyclic Endomorphin-2 Analogs | Dmt¹-substituted Cyclic Analogs | Displayed high affinity at mu-opioid receptors and showed remarkable, long-lasting antinociceptive activity. nih.gov |
The biological enhancements conferred by Dmt are largely due to its conformational effects. The two methyl groups on the phenyl ring introduce significant steric hindrance, which constrains the rotational freedom of the side chain (chi, χ, torsion angles). nih.gov Restricting the conformation of a flexible peptide to a more rigid structure that aligns with the receptor-bound state is a highly advantageous strategy for increasing binding affinity. nih.gov
This conformational constraint not only pre-organizes the peptide into a more bioactive conformation but can also facilitate new, beneficial interactions within the receptor's binding pocket. Molecular modeling studies of [Dmt¹]DALDA binding to the mu-opioid receptor revealed that the two methyl groups of the Dmt residue engage in additional lipophilic contacts with specific tyrosine residues (Y148 and Y326) in the receptor. mdpi.com This provides a mechanistic understanding of how the structural rigidity imposed by Dmt translates into enhanced binding affinity and agonist potency. By locking the side chain into a favorable orientation, Dmt optimizes the ligand's interaction with its biological target.
Influence on Ligand-Receptor Binding Affinity and Selectivity (e.g., Opioid Receptors)
The incorporation of this compound, commonly referred to as Dmt, into peptide structures significantly influences their binding affinity and selectivity for opioid receptors. A primary effect of substituting the typical N-terminal tyrosine (Tyr) with Dmt in opioid peptides is a notable increase in lipophilicity. frontiersin.orgnih.gov This increased lipophilicity, attributed to the two methyl groups on the aromatic ring, may enhance the ability of these peptides to permeate biological membranes. frontiersin.orgnih.gov
Research has consistently shown that the introduction of Dmt at the N-terminus (position 1) of various opioid peptides leads to an elevation of mu-opioid receptor (MOR) affinities. frontiersin.orgnih.gov This enhancement is thought to stem from additional interactions between the Dmt residue's two methyl groups and the receptor's binding pocket. frontiersin.orgnih.gov For instance, in studies involving analogs of endomorphin-2 (EM-2), peptides with Dmt in position 1 generally exhibited higher potency than the corresponding compounds with Tyr. frontiersin.orgnih.gov The direct substitution of Tyr¹ with Dmt¹ in EM-2 resulted in a threefold increase in potency. frontiersin.orgnih.gov While Dmt¹ substitution can enhance affinity for all three main opioid receptor subtypes (mu, delta, and kappa), this can sometimes result in decreased selectivity. researchgate.net
Conversely, the Dmt residue is a critical component in designing ligands with high selectivity for the delta-opioid receptor (DOR). The dipeptide scaffold Dmt-Tic (where Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a well-established pharmacophore for potent and selective DOR antagonists. researchgate.netnih.govresearchgate.net Analogs built on this Dmt-Tic foundation have shown binding affinities as low as 2.5 nM with up to 500-fold selectivity for the DOR over the MOR. researchgate.net
The influence of Dmt is not limited to enhancing affinity; it can also modulate the functional activity of the ligand, sometimes converting an agonist into an antagonist. Homology models suggest that while the phenolic hydroxyl of Tyr¹ can anchor within the MOR binding site, the 2',6' methyl groups of Dmt can create a steric clash with key residues. nih.gov This steric hindrance may prevent the receptor from adopting an active conformation, thus leading to tight binding but no agonist activity, effectively creating an antagonist. nih.gov
| Peptide Analog | Modification | MOR Binding Affinity (Ki, nM) | DOR Binding Affinity (Ki, nM) | Functional Assay (Receptor, Parameter) | Potency (EC₅₀ or pKʙ) |
|---|---|---|---|---|---|
| EM-2 Analog (Parent) | Tyr¹ | Data Not Available | Data Not Available | MOR (Calcium Mobilization) | Potency lower than Dmt¹ analog |
| EM-2 Analog 1 | Dmt¹ | Data Not Available | Data Not Available | MOR (Calcium Mobilization) | 3-fold higher potency than Tyr¹ analog |
| Cyclic Enkephalin Analog | Tyr¹-c[D-Cys-Gly-Phe-D-Pen]NH₂ (JOM-6) | High | Moderate | MOR Agonist | Data Not Available |
| Cyclic Enkephalin Analog | H-Dmt-c[D-Cys-Gly-Phe(NMe)-L-Cys(NMe)]NH₂ | High | High | MOR Agonist (Moderate Selectivity) | Data Not Available |
| Linear Hexapeptide 2 | Tyr-D-Thr-Gly-Phe-Leu-SerNH₂ | 200 ± 20 | 300 ± 55 | MOR Agonist | Low Potency |
| Linear Hexapeptide 3 | Dmt-D-Thr-Gly-Phe-Leu-SerNH₂ | Improved Affinity | Improved Affinity | MOR Antagonist | No Agonist Activity |
Rational Design Principles for Dmt-Containing Analogs
The unique properties of Dmt have made it a cornerstone in the rational design of novel opioid receptor ligands with tailored pharmacological profiles. Several key principles guide the development of Dmt-containing analogs.
A fundamental strategy is the substitution of Tyr¹ with Dmt¹ to enhance binding affinity and potency, particularly at the MOR. mdpi.com This approach leverages the increased lipophilicity and favorable interactions of the dimethylated aromatic ring within the receptor pocket. frontiersin.orgnih.gov This principle has been successfully applied to linear and cyclic peptides to create more potent agonists. frontiersin.orgnih.govmdpi.com
The Dmt-Tic pharmacophore serves as a versatile template for designing potent and highly selective DOR antagonists. researchgate.netnih.gov A crucial design principle involves subtle structural modifications to this core scaffold. For example, alterations at the C-terminal region of the Dmt-Tic pharmacophore can dramatically switch the molecule's bioactivity from a DOR antagonist to a DOR agonist. researchgate.net Furthermore, adding a bulky hydrophobic group at the C-terminus has been shown to be a key determinant for eliciting MOR agonism in Dmt-Tic analogs, demonstrating that small changes can shift both activity and receptor selectivity. nih.gov
A more advanced design principle involves creating multitarget ligands, often with a MOR agonist/DOR antagonist profile. nih.govresearchgate.net The rationale is to develop potent analgesics that may have a reduced propensity for developing tolerance and other side effects associated with pure MOR agonists. nih.gov This is achieved by incorporating the DOR-antagonistic Dmt-Tic fragment into scaffolds known to possess high MOR affinity, such as specific cyclic peptide structures. nih.gov
Conformational constraint is another critical design principle. By incorporating Dmt into a cyclized peptide, the conformational flexibility of the molecule is reduced. mdpi.com This can lock the peptide into a "bioactive" conformation that is optimal for binding to a specific receptor subtype, thereby enhancing both affinity and selectivity. nih.gov The progressive conformational restriction through methods like N-methylation in Dmt-containing cyclic enkephalin analogs has been shown to retain high binding affinities across opioid receptors. nih.gov
Finally, the design of Dmt-containing analogs can be guided by the principle of functional selectivity, or biased agonism. This involves creating ligands that preferentially activate one intracellular signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment). frontiersin.orgnih.gov By modifying the peptide backbone of Dmt-containing ligands, it is possible to develop analogs that are biased towards pathways associated with analgesia while avoiding those linked to adverse effects. frontiersin.orgnih.gov
| Design Principle | Example Scaffold/Analog | Key Structural Feature(s) | Resulting Pharmacological Profile |
|---|---|---|---|
| Enhance Affinity/Potency | [Dmt¹]DALDA | Dmt at position 1 | Highly potent MOR agonist |
| DOR Selectivity | Dmt-Tic | Dmt paired with Tic | Potent and selective DOR antagonist |
| Activity Switching | Dmt-Tic-NH-1-adamantane | Bulky C-terminal adamantane (B196018) group | MOR agonist / DOR antagonist |
| Multitarget Ligand Design | Dmt-Tic attached to cyclic MOR-agonist scaffold | Hybrid of DOR antagonist and MOR agonist pharmacophores | Potent and selective DOR antagonist (MOR agonism was lost) |
| Conformational Constraint | H-Dmt-c[D-Cys-Gly-Phe(NMe)-L-Cys(NMe)]NH₂ | Cyclization and N-methylation | Retained high affinity at MOR and DOR |
| Functional Selectivity | EM-2 analog with Dmt¹ and (R)-Pip² | Dmt¹ substitution combined with Pro² → (R)-Pip² | Increased G protein potency; almost abolished β-arrestin 2 recruitment |
Modulation of Neurotransmitter and Metabolic Pathways by Dl Alpha,3 Dimethyltyrosine
Catecholamine Biosynthesis Pathway Perturbation
The catecholamine biosynthesis pathway is a critical process in the nervous system, responsible for the synthesis of key neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497) from the amino acid L-tyrosine. A crucial rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase.
Impact on Tyrosine Hydroxylase-Dependent Dopamine Synthesis Pathways
A thorough search of scientific databases yields no specific studies investigating the impact of dl-alpha,3-Dimethyltyrosine on tyrosine hydroxylase activity or the subsequent dopamine synthesis pathways. While other methylated tyrosine analogs, such as alpha-methyl-p-tyrosine (AMPT), are well-documented inhibitors of tyrosine hydroxylase, leading to a reduction in dopamine production, similar research on this compound is not present in the available literature. nih.govnih.gov The structural similarity might suggest a potential for interaction, but without empirical data, any such effect remains purely speculative.
Effects on Serotonin (B10506) and Other Monoamine Metabolic Fluxes
Similarly, there is no available research detailing the effects of this compound on serotonin or other monoamine metabolic fluxes. The biosynthesis of serotonin originates from the amino acid tryptophan, and while there can be interplay between the catecholamine and serotonin systems, the specific influence of this compound on these pathways has not been a subject of published investigation.
Broader Metabolic Pathway Interventions
Beyond its potential role in neurotransmitter synthesis, a compound like this compound could theoretically intervene in broader metabolic pathways, particularly those involving amino acids.
Investigation of this compound in Amino Acid Metabolism
No studies were found that specifically investigate the role of this compound in general amino acid metabolism. Research in this area would be necessary to understand if this compound can be metabolized, if it competes with other amino acids for transport or enzymatic processes, or if it has any downstream effects on metabolic networks.
Stable Isotope Tracing for Metabolic Flux Analysis
Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways, providing a quantitative analysis of metabolic fluxes. This methodology could be theoretically applied to study the metabolic fate of this compound, for instance, by labeling it with stable isotopes like ¹³C or ¹⁵N. However, a review of the literature indicates that no such metabolic flux analysis studies using isotopically labeled this compound have been reported.
Advanced Analytical and Computational Methodologies in Dl Alpha,3 Dimethyltyrosine Research
Spectroscopic Analysis of Molecular Interactions
Spectroscopic methods are indispensable for characterizing the non-covalent interactions between dl-alpha,3-Dimethyltyrosine and its biological targets, such as proteins and enzymes. These techniques offer high-resolution data on binding events, stoichiometry, and the specific molecular contacts that define the interaction.
Mass Spectrometry-Based Approaches for Complex Characterization
Mass spectrometry (MS) offers exceptional sensitivity and mass accuracy for characterizing biomolecular complexes. msvision.comacs.org Electrospray Ionization (ESI) is a soft ionization technique that allows non-covalent protein-ligand complexes to be transferred into the gas phase for MS analysis. nih.govnih.gov
By using ESI-MS under non-denaturing conditions, the interaction between a protein and this compound can be directly observed. springernature.com The mass spectrometer detects the intact complex, and the measured mass reveals the stoichiometry of the interaction (e.g., 1:1, 1:2). This is a rapid method for confirming binding and screening potential inhibitors. nih.gov Tandem MS (MS/MS) can be further used to confirm the identity of both the protein and the bound ligand by inducing fragmentation of the complex in the gas phase. While MS does not provide the atomic-level structural detail of NMR, it is highly complementary, offering advantages in speed and sensitivity. nih.gov
| Species Observed | Theoretical Mass (Da) | Observed m/z for [M+10H]¹⁰⁺ Ion | Interpretation |
|---|---|---|---|
| Apo-Protein (P) | 25,000 | 2501.0 | Unbound protein is present. |
| This compound (L) | 209.25 | - | Ligand mass (typically observed separately). |
| Protein-Ligand Complex (P+L) | 25,209.25 | 2521.9 | Confirms 1:1 binding stoichiometry. |
| Protein-2Ligand Complex (P+2L) | 25,418.50 | 2542.9 | Indicates a secondary, weaker binding site. |
Isotope Labeling Techniques for Biochemical Pathway Elucidation
Isotope labeling is a definitive method for tracing the metabolic fate of a molecule within a biological system and for probing the detailed mechanisms of enzyme-catalyzed reactions.
Application of Stable Isotopes in Metabolic Tracing
Stable isotope tracing allows researchers to follow a labeled substrate through interconnected biochemical pathways. springernature.com To trace the metabolism of this compound, it can be synthesized with stable isotopes, such as ¹³C or ¹⁵N, at specific positions. For instance, the methyl groups could be labeled with ¹³C, or the amino group with ¹⁵N.
These labeled compounds are introduced to cells or organisms, and after a period of incubation, metabolites are extracted and analyzed by mass spectrometry or NMR. nih.gov The presence of the isotope label in downstream metabolites provides direct evidence that they are derived from this compound. pnas.org This technique, often referred to as metabolic flux analysis (MFA), can quantify the flow of carbon or nitrogen through various pathways, revealing how the compound is processed, degraded, or incorporated into other biomolecules. creative-proteomics.comnih.gov This is crucial for understanding its biological activity and potential off-target effects. creative-proteomics.com
| Metabolite | Mass Shift (Δm/z) | Labeling Pattern | Inferred Metabolic Step |
|---|---|---|---|
| [¹³C₂]-dl-alpha,3-Dimethyltyrosine | +2 | M+2 | Tracer Input |
| Putative Demethylated Product | +1 | M+1 | Demethylation at either α or 3 position |
| Putative Transamination Product | +2 | M+2 | Transamination (retains carbon skeleton) |
| Incorporated into Peptides | +2 | M+2 | Direct incorporation via protein synthesis machinery |
Kinetic Isotope Effects in Enzyme Mechanism Studies
The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-limiting steps of enzyme-catalyzed reactions. nih.gov This method involves measuring reaction rates with a substrate that has been substituted with a heavier isotope (e.g., deuterium (B1214612) for hydrogen) at a specific position. If the bond to this isotopic atom is broken or formed in the rate-determining step, the reaction will proceed more slowly with the heavier isotope. nih.govicm.edu.pl
To study an enzyme that acts on this compound, one could synthesize a version with deuterium at the α-carbon. By comparing the kinetic parameters (Vmax and Vmax/Km) of the enzymatic reaction for the normal (protium) and deuterated substrate, the KIE can be calculated. A significant KIE value (typically >1.5) indicates that the C-H bond cleavage at that position is part of the rate-limiting step of the reaction mechanism. icm.edu.pl This provides critical insight into how the enzyme achieves its catalytic power.
| Substrate | Kinetic Parameter | Value (s⁻¹M⁻¹) | KIE (kH/kD) | Mechanistic Interpretation |
|---|---|---|---|---|
| α-H vs α-D | (Vmax/Km)H | 1.5 x 10⁵ | 2.9 | C-H bond cleavage at the α-carbon is part of the rate-determining step. |
| (Vmax/Km)D | 0.52 x 10⁵ | |||
| 3-CH₃ vs 3-CD₃ | (Vmax/Km)H | 1.5 x 10⁵ | 1.05 | C-H bond cleavage at the 3-methyl group is not rate-limiting. |
| (Vmax/Km)D | 1.43 x 10⁵ |
Computational Chemistry and Molecular Modeling Approaches
Computational methods provide a powerful complement to experimental techniques, offering insights into the structural and energetic basis of molecular interactions at an atomic level.
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. mdpi.com For this compound, docking simulations can be used to place it within the active site of a target enzyme or receptor. These simulations score different binding poses based on factors like electrostatic interactions and shape complementarity, helping to identify the most likely binding mode and key interacting residues. researchgate.net
Molecular Dynamics (MD) Simulations for Ligand-Protein Binding Dynamics
Molecular Dynamics (MD) simulations are powerful computational tools for investigating the physical movements of atoms and molecules over time. In the context of this compound, MD simulations are crucial for understanding the dynamic nature of its interaction with potential protein targets. This method allows researchers to observe how the compound binds to a protein, the stability of the resulting complex, and the conformational changes that occur in both the ligand and the protein upon binding. nuv.ac.in
The process begins by placing this compound in the binding site of a target protein within a simulated aqueous environment. The system's trajectory is then calculated by solving Newton's equations of motion for every atom, providing a detailed view of the binding process. Key insights derived from MD simulations include identifying crucial amino acid residues involved in the interaction, calculating the binding free energy to estimate affinity, and observing the flexibility and movement of the ligand within the binding pocket. researchgate.net For instance, a simulation could reveal the specific hydrogen bonds and hydrophobic interactions that stabilize the this compound-protein complex.
Research on other tyrosine derivatives has successfully used MD simulations to confirm the stability of ligand-protein complexes. For example, 100-nanosecond simulations of N-acetyl tyrosine with target enzymes demonstrated stable binding, as indicated by low Root Mean Square Deviation (RMSD) values throughout the simulation. mdpi.com A similar hypothetical study on this compound binding to a target like tyrosine hydroxylase—an enzyme inhibited by the related compound Metyrosine—would provide critical data on the stability and dynamics of the interaction. nih.gov
Below is an illustrative data table showing the kind of results that would be generated from an MD simulation study of this compound with a hypothetical protein target.
| Parameter | Apo-Protein (Control) | Protein-Ligand Complex | Interpretation |
|---|---|---|---|
| Average RMSD (Backbone) | 1.5 Å (± 0.3 Å) | 1.2 Å (± 0.2 Å) | Lower RMSD suggests the ligand binding stabilizes the protein structure. |
| Average RMSF (Binding Site Residues) | 1.8 Å (± 0.4 Å) | 0.9 Å (± 0.3 Å) | Reduced fluctuation indicates residues are locked in place by the ligand. |
| Binding Free Energy (MM/PBSA) | N/A | -45.5 kcal/mol | Indicates a strong and favorable binding affinity. |
| Dominant Interactions | N/A | Hydrogen bonds with Tyr34, Asp56; Hydrophobic interactions with Leu89, Phe92 | Identifies key residues responsible for anchoring the ligand. |
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods in Catalysis
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach for studying chemical reactions in large biological systems, such as enzyme catalysis. nih.govnih.gov These methods combine the accuracy of quantum mechanics (QM) for the reactive part of the system with the efficiency of molecular mechanics (MM) for the surrounding environment. mdpi.com For this compound, QM/MM simulations can elucidate the precise mechanism of its enzymatic modification, such as hydroxylation or other metabolic transformations.
In a typical QM/MM setup, the this compound substrate and the key catalytic residues of the enzyme's active site are treated with a high-level QM method. The rest of the protein and solvent are described using a classical MM force field. uiuc.edu This partitioning allows for a computationally feasible yet highly accurate description of the bond-breaking and bond-forming events during the reaction. nih.gov
A hypothetical QM/MM study could investigate the hydroxylation of this compound by a cytochrome P450 enzyme. The simulation would model the reaction pathway, identify transition states, and calculate the activation energy barriers for each step. nih.gov This provides a detailed understanding of the reaction's feasibility and kinetics. For example, a study on the hydroxylation of L-Tyrosine by the enzyme CYP76AD1 used QM/MM calculations to determine that the rate-limiting step had an energy barrier of 16.0 kcal·mol⁻¹, providing crucial insight into the catalytic mechanism. nih.gov Applying this method to this compound would similarly clarify its metabolic fate and potential interactions with drug-metabolizing enzymes.
The table below presents sample data that could be obtained from a QM/MM study on an enzymatic reaction involving this compound.
| Reaction Step | System Component | Calculated Energy Barrier (kcal/mol) | Key Interacting Residues (QM Region) |
|---|---|---|---|
| Step 1: Hydrogen Abstraction | Reactant Complex | 12.5 | Heme-oxo group, Phe120 |
| Step 2: Radical Rebound | Transition State 1 | 17.2 (Rate-Limiting) | Heme-hydroxyl group, Cys439 |
| Overall Reaction | Product Complex | -25.8 (Exergonic) | N/A |
Docking and Virtual Screening for Target Identification and Optimization
Molecular docking and virtual screening are fundamental computational techniques in drug discovery used to predict how a small molecule like this compound binds to a macromolecular target and to screen large libraries of compounds for potential binders. mdpi.com Virtual screening computationally "docks" thousands or millions of molecules into the binding site of a target protein, scoring and ranking them based on their predicted binding affinity. mdpi.com This process can rapidly identify potential protein targets for this compound or, conversely, identify novel inhibitors for a known target from a chemical library.
Molecular docking focuses on predicting the preferred orientation, or "pose," of a single ligand within a protein's active site. nuv.ac.in A scoring function is then used to estimate the strength of the interaction, typically as a binding energy value. For this compound, docking could be used to predict its binding mode within various tyrosine-binding proteins, such as tyrosine kinases or amino acid transporters. The results can guide the design of more potent and selective derivatives by identifying which parts of the molecule are most important for binding and which can be modified.
For example, a virtual screening campaign could be launched to identify which of the hundreds of human protein kinases are most likely to bind this compound. The top-scoring hits would then be subjected to more detailed docking analysis and subsequent MD simulations to validate the interaction. Docking studies on novel tyrosine kinase inhibitors have successfully identified key interactions, such as hydrogen bonds with gatekeeper residues like Thr-315 in the Abl kinase, which are crucial for inhibitory activity. mdpi.com A similar approach would be invaluable for mapping the potential biological targets of this compound.
The following table illustrates the type of output generated from a molecular docking study.
| Protein Target (PDB ID) | Docking Score (kcal/mol) | Predicted Key Interactions | Potential Implication |
|---|---|---|---|
| Tyrosine Hydroxylase (2TOH) | -8.9 | H-bond with Ser31, Pi-Pi stacking with Phe19 | Potential inhibitor of catecholamine synthesis. |
| Abl Kinase (3CS9) | -7.5 | H-bond with Met318, Hydrophobic contact with Ile313 | Possible activity as a kinase inhibitor. |
| LAT1 Transporter (6IRT) | -8.2 | Salt bridge with Arg124, H-bond with Gln207 | Potential substrate for large neutral amino acid transporter. |
Emerging Research Frontiers and Future Academic Directions for Dl Alpha,3 Dimethyltyrosine
Development of Novel Research Tools and Probes
A significant barrier to understanding the precise molecular interactions of dl-alpha,3-Dimethyltyrosine is the lack of specialized tools to track its behavior in complex biological environments. The development of bespoke chemical probes derived from the core structure of this compound is a critical next step. These tools would enable researchers to visualize the compound's subcellular localization, identify its binding partners, and quantify its engagement with specific targets in real-time.
Future efforts in this area will likely include:
Radiolabeling: The synthesis of isotopically labeled versions of this compound (e.g., with tritium (B154650) or carbon-14) would allow for quantitative analysis of its absorption, distribution, metabolism, and excretion (ADME) profiles in cellular and whole-organism models.
Fluorescent Probes: Attaching a fluorophore to the this compound molecule could create probes for use in advanced microscopy techniques. researchgate.netdocumentsdelivered.com Such probes would help determine the compound's location within cells and tissues, providing insights into which organelles or protein complexes it associates with. researchgate.netnih.gov The design of these probes requires careful consideration to ensure the fluorescent tag does not interfere with the molecule's inherent biological activity. researchgate.netresearchgate.net
Affinity-Based Probes: Developing probes that can be used for affinity chromatography or chemical proteomics would be a major advance. These tools typically incorporate a reactive group and a reporter tag, allowing them to covalently bind to target proteins upon interaction. Subsequent purification and analysis via mass spectrometry can then identify the specific proteins that this compound interacts with, providing a direct map of its molecular targets.
| Probe Type | Label/Tag Example | Potential Application | Key Development Considerations |
|---|---|---|---|
| Radiolabeled Ligand | Tritium (³H) or Carbon-14 (¹⁴C) | Quantitative binding assays; ADME studies. | Requires specialized facilities for handling radioactive material. |
| Fluorescent Probe | Alexa Fluor, BODIPY | Confocal microscopy; flow cytometry; high-throughput screening. researchgate.net | The tag's size and properties must not disrupt the original molecule's binding. |
| Photo-affinity Probe | Benzophenone, Arylazide | Covalent labeling and identification of direct binding partners. | Requires UV activation; potential for non-specific labeling. |
| Biotinylated Probe | Biotin (B1667282) | Affinity purification of target proteins for subsequent identification. | Steric hindrance from the large biotin tag could interfere with interaction. |
Exploration of Allosteric Modulation Mechanisms
There is growing interest in the potential for this compound to function as an allosteric modulator. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. longdom.orgnih.gov This mechanism offers a more nuanced way to control protein function compared to direct activation or inhibition. longdom.orgrsc.org
Investigating this possibility for this compound requires a combination of computational and experimental approaches:
Computational Modeling: Molecular dynamics (MD) simulations can be used to model the interaction of this compound with potential protein targets. frontiersin.org These simulations can predict whether the compound binds to allosteric sites and how that binding might induce conformational changes in the protein that affect its function. nih.govnih.govplos.org
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to experimentally confirm binding to a target protein and determine the thermodynamic properties of the interaction.
Functional Assays: If a binding partner is identified, functional assays are necessary to determine how this compound affects the protein's activity. For example, if the target is an enzyme, researchers would measure changes in enzyme kinetics. For a receptor, they would assess downstream signaling pathways. nih.gov This helps to classify the compound as a positive allosteric modulator (PAM), which enhances activity, or a negative allosteric modulator (NAM), which reduces it. longdom.org
The exploration of allosteric mechanisms represents a shift towards understanding how the compound might fine-tune biological processes rather than simply turning them on or off. longdom.org
| Method | Description | Information Gained Regarding this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred binding pose of a ligand to a protein. | Identification of potential allosteric binding sites distinct from the active site. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a protein-ligand complex over time. frontiersin.org | Reveals conformational changes induced by binding and the stability of the interaction. plos.org |
| Markov State Models (MSMs) | A statistical method to analyze MD simulation data and model long-timescale dynamics. nih.gov | Quantifies shifts in the protein's conformational landscape upon ligand binding. nih.gov |
| Network Analysis of Protein Structure | Models the protein as a network of interacting amino acid residues. | Identifies pathways of allosteric communication between the binding site and the active site. plos.orgplos.org |
Integration with Systems Biology Approaches for Network-Wide Analysis
To fully comprehend the biological role of this compound, it is essential to move beyond single-target interactions and analyze its effects on a global scale. Systems biology provides the tools to investigate how the compound perturbs complex cellular networks. semanticscholar.org This integrative approach allows for a holistic view of the compound's impact on the proteome, metabolome, and transcriptome.
Key systems biology strategies that could be applied include:
Proteomics: Using techniques like stable isotope labeling by peptide dimethylation followed by mass spectrometry, researchers can quantify changes in the expression levels of thousands of proteins in response to treatment with this compound. researchgate.net This can reveal entire pathways that are up- or down-regulated.
Metabolomics: By analyzing the full suite of small-molecule metabolites, metabolomics can provide a functional readout of the cellular state. This approach could identify specific metabolic pathways that are altered by the compound, offering clues to its mechanism of action.
Transcriptomics: Measuring changes in gene expression across the entire genome (e.g., via RNA-Seq) can identify the genetic programs that are activated or repressed by this compound.
By integrating data from these different "omics" platforms, researchers can construct comprehensive network models. These models can help to formulate new hypotheses about the compound's mechanism of action, identify potential off-target effects, and discover novel therapeutic applications.
| Approach | Technology/Platform | Potential Insights for this compound |
|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Identifies genes and signaling pathways whose expression is altered by the compound. |
| Proteomics | Mass Spectrometry (e.g., with SILAC or Dimethylation Labeling) researchgate.net | Quantifies global changes in protein abundance and post-translational modifications. |
| Metabolomics | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Reveals shifts in metabolic pathways and identifies biomarkers of cellular response. |
| Interactomics | Yeast Two-Hybrid, Co-immunoprecipitation with Mass Spectrometry (Co-IP-MS) | Maps the network of protein-protein interactions that are influenced by the compound. |
Q & A
Q. How should researchers address discrepancies in toxicity data for this compound?
- Methodological Answer : Re-evaluate study parameters: purity (>98% via HPLC), solvent choice (e.g., DMSO vs. saline), and model organisms (e.g., rodent vs. zebrafish). Perform Ames tests for mutagenicity and repeat in OECD-compliant labs with GLP protocols .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing non-linear dose responses in this compound bioassays?
Q. How can researchers validate computational predictions of this compound’s metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
